molecular formula C15H13NO5 B129338 3-O-Methyltolcapone CAS No. 134612-80-9

3-O-Methyltolcapone

货号: B129338
CAS 编号: 134612-80-9
分子量: 287.27 g/mol
InChI 键: VCNSNEJUGBEWTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacological Properties

1. Inhibition of Transthyretin Amyloidogenesis

3-O-Methyltolcapone has been identified as a potent inhibitor of transthyretin (TTR) amyloidogenesis, which is crucial in diseases such as familial amyloid polyneuropathy and senile systemic amyloidosis. TTR is a transport protein that can misfold and aggregate, leading to amyloid deposits in various tissues. Studies have shown that 3-OMT stabilizes the tetrameric structure of TTR more effectively than tolcapone, resulting in reduced amyloid formation .

2. Improved Pharmacokinetics

Compared to its parent compound, tolcapone, 3-OMT exhibits more favorable pharmacokinetic properties. It has a longer half-life and better permeability across the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) therapies . Research indicates that 3-OMT maintains therapeutic levels in plasma longer than tolcapone, which is beneficial for sustained treatment effects in neurodegenerative conditions .

Therapeutic Applications

1. Treatment of Amyloidosis

Given its effectiveness in stabilizing TTR and preventing amyloid formation, 3-OMT is being explored as a treatment for various forms of amyloidosis. This includes familial amyloid polyneuropathy and other related conditions where TTR misfolding plays a critical role .

2. Parkinson’s Disease Management

As a derivative of tolcapone, 3-OMT may also serve as an adjunct therapy in Parkinson’s disease management, potentially offering improved motor control with fewer side effects due to its enhanced safety profile . Its ability to extend levodopa exposure by inhibiting COMT could help mitigate motor fluctuations common in Parkinson's patients.

Case Studies and Research Findings

StudyFocusFindings
MDPI Research (2024)TTR StabilizationDemonstrated that 3-OMT effectively stabilizes TTR tetramers with high selectivity and low toxicity compared to tolcapone .
Pharmacokinetics Study (1999)MetabolismFound that 3-OMT becomes the predominant metabolite post-tolcapone administration, indicating its extended presence in circulation .
Neurology Study (1996)Clinical PharmacologyHighlighted the pharmacodynamic interactions between tolcapone and levodopa, suggesting potential benefits from using 3-OMT as an adjunct therapy .

生物活性

3-O-Methyltolcapone (3-OMT) is a derivative of tolcapone, a drug primarily used for treating Parkinson's disease. Recent studies have highlighted its potential as a potent inhibitor of transthyretin (TTR) amyloidogenesis, making it a candidate for therapeutic applications in various amyloid-related conditions. This article delves into the biological activity of 3-OMT, focusing on its mechanisms, pharmacological properties, and research findings.

This compound acts by stabilizing the tetrameric structure of TTR, which is crucial for preventing its amyloidogenic aggregation. The compound binds selectively to TTR, occupying both thyroxine binding sites and enhancing the stability of the tetramer. This action is particularly important in conditions where TTR mutations lead to destabilization and subsequent amyloid formation, affecting organs such as the heart and nervous system .

Pharmacokinetics and Permeability

Research indicates that 3-OMT exhibits favorable pharmacokinetic properties, including enhanced permeability across the blood-brain barrier (BBB). In vitro studies have shown that 3-OMT has a permeability coefficient (P_app) significantly higher than that of tolcapone, suggesting its potential effectiveness in central nervous system (CNS) applications . The following table summarizes the permeability data:

CompoundP_app (nm/s)
This compound160
Tolcapone101
Lipophilic Analog 1240
Lipophilic Analog 2250

Toxicity Profile

In vitro toxicity assessments demonstrate that 3-OMT and its analogues exhibit significantly reduced neuronal and hepatic toxicity compared to tolcapone. For instance, dose-response curves indicate that 3-OMT derivatives show a six to seven-fold reduction in cytotoxicity in SH-SY5Y neuronal cells . This improved safety profile makes 3-OMT a promising candidate for further development.

Study on TTR Stabilization

A pivotal study characterized the binding affinity and stabilization effect of 3-OMT on TTR. The results indicated that methylation at the 3-hydroxy position enhances lipophilicity, thereby improving brain penetration. The study demonstrated that 3-OMT effectively inhibits TTR amyloidogenesis in vitro and provides structural data supporting its mechanism of action .

Comparative Analysis with Tolcapone

A comparative pharmacokinetic study revealed that while tolcapone rapidly inhibits catechol-O-methyltransferase (COMT) activity, leading to increased levodopa bioavailability, 3-OMT presents a more stable metabolic profile with lower toxicity risks. The half-life of 3-OMT was found to be approximately 39 hours, independent of dose variations, which contrasts with tolcapone's pharmacokinetics .

属性

IUPAC Name

(4-hydroxy-3-methoxy-5-nitrophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNSNEJUGBEWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158826
Record name 3-O-Methyltolcapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134612-80-9
Record name 3-O-Methyltolcapone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134612809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methyltolcapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-METHYLTOLCAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90Q84HN93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Methyltolcapone
Reactant of Route 2
Reactant of Route 2
3-O-Methyltolcapone
Reactant of Route 3
Reactant of Route 3
3-O-Methyltolcapone
Reactant of Route 4
Reactant of Route 4
3-O-Methyltolcapone
Reactant of Route 5
Reactant of Route 5
3-O-Methyltolcapone
Reactant of Route 6
Reactant of Route 6
3-O-Methyltolcapone
Customer
Q & A

Q1: How does 3-O-Methyltolcapone interact with its target transthyretin (TTR), and what are the downstream effects?

A1: this compound binds to the thyroxine (T4) binding sites of the TTR tetramer. [, ] This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers. [] The dissociation of TTR tetramers is the crucial first step in the amyloidogenic cascade, leading to the formation of amyloid fibrils associated with transthyretin amyloidosis. [] By stabilizing the TTR tetramer, this compound effectively inhibits TTR amyloidogenesis. []

Q2: What is known about the pharmacokinetic profile of this compound compared to its parent compound, tolcapone?

A2: this compound is a major metabolite of tolcapone, formed through 3-O-methylation. [] While tolcapone is primarily metabolized through glucuronidation, leading to a relatively short half-life, this compound exhibits a longer half-life. [] This longer half-life contributes to the prolonged excretion of tolcapone and its metabolites. []

Q3: How does the lipophilicity of this compound and its analogues relate to their potential as therapeutics for TTR amyloidosis?

A3: this compound and its lipophilic analogues exhibit improved stability against metabolic glucuronidation compared to tolcapone. [] This increased stability is attributed to their lipophilic nature. [] Furthermore, their lipophilicity enables these compounds to effectively cross the blood-brain barrier, making them promising candidates for inhibiting TTR amyloidogenesis in the cerebrospinal fluid, a crucial aspect for addressing TTR amyloidosis with central nervous system involvement. [, ]

Q4: What evidence suggests that this compound can reach relevant therapeutic targets in the central nervous system?

A4: A study involving patients with hereditary transthyretin amyloidosis demonstrated that orally administered tolcapone leads to detectable levels of both tolcapone and this compound in the cerebrospinal fluid (CSF). [] This finding indicates that both the parent drug and its metabolite can cross the blood-brain barrier, a crucial requirement for targeting TTR amyloidogenesis in the central nervous system. []

Q5: What in vitro assays have been used to characterize the activity of this compound and its analogues against TTR amyloidogenesis?

A5: Researchers have utilized immunoblotting assays to assess the ability of this compound and its analogues to stabilize TTR. [] These assays measure the levels of TTR monomers and tetramers under semi-denaturing conditions, providing insights into the compounds' efficacy in preventing TTR tetramer dissociation and subsequent amyloid formation. [, ] Additionally, calorimetric studies have been employed to investigate the binding interactions between these compounds and TTR, confirming their occupancy of T4 binding sites within the TTR tetramer. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。